molecular formula C5H3ClN4 B3059505 5-Azido-2-chloropyridine CAS No. 41288-92-0

5-Azido-2-chloropyridine

Cat. No.: B3059505
CAS No.: 41288-92-0
M. Wt: 154.56
InChI Key: RKCOCNNDMTVMJM-UHFFFAOYSA-N
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Description

5-Azido-2-chloropyridine is a heterocyclic organic compound that features both azido and chloro functional groups attached to a pyridine ring

Safety and Hazards

The safety data sheet for 2-Chloropyridine indicates that it is a combustible liquid that is harmful if swallowed . It causes skin irritation and serious eye damage . It may cause damage to organs through prolonged or repeated exposure . It is fatal in contact with skin or if inhaled .

Future Directions

The future directions of 5-Azido-2-chloropyridine research could involve further exploration of its unique properties and potential applications in scientific studies. Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .

Biochemical Analysis

Biochemical Properties

5-Azido-2-chloropyridine plays a role in biochemical reactions by interacting with various enzymes and proteins. The nature of these interactions is likely dependent on the specific biochemical context and the other molecules present .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It has been suggested that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level with various biomolecules. It is known that the compound can bind to certain biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression . The exact molecular mechanisms through which this compound exerts its effects are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is generally known that the effects of chemical compounds can vary significantly depending on the dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins . The compound’s localization or accumulation within cells can be influenced by these factors, although the specific details of this process are still being studied.

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. This could involve targeting signals or post-translational modifications that direct the compound to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-2-chloropyridine typically involves the substitution of a halogen atom in a chloropyridine derivative with an azido group. One common method includes the reaction of 2-chloropyridine with sodium azide under suitable conditions to introduce the azido group at the 5-position . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-Azido-2-chloropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.

    Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of a copper catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Properties

IUPAC Name

5-azido-2-chloropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-2-1-4(3-8-5)9-10-7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCOCNNDMTVMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N=[N+]=[N-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313384
Record name 5-Azido-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41288-92-0
Record name 5-Azido-2-chloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41288-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azido-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Amino-2-chloropyridine (2.28 g; 17.7 mmol; 1.0 eq.) was dissolved in TFA (7 mL). Sodium nitrite (1.35 g; 19.5 mmol; 1.1 eq.) was then added portion wise to this solution maintained at 0° C. Reaction mixture was stirred at 0° C. for 30 min before the addition of and ice-cold solution of sodium azide (1.15 g; 17.7 mmol; 1.0 eq.) in water (8 mL). It was stirred at 0° C. for 1 h. TFA was then removed and the residue was dissolved in EtOAc. Organic phase was washed with an aqueous saturated solution of NaHCO3, brine, dried over magnesium sulfate, filtered and concentrated. The crude obtained was purified by flash chromatography on silica (heptane:EtOAc, gradient from 95:5 to 80:20) to afford the title compound as a brown oil (1.89 g, 69%). 1H NMR (300 Mz, DMSO-d6) δ 8.23 (dd, J=0.6, 2.9 Hz, 1H), 7.68 (dd, J=2.9, 8.6 Hz, 1H), 7.54 (dd, J=0.6, 8.6 Hz, 1H).
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step Two
Quantity
1.15 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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